molecular formula C19H17N3O4S B2759080 4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1797643-64-1

4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2759080
CAS RN: 1797643-64-1
M. Wt: 383.42
InChI Key: YRGBFPFIRAYGED-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical research. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antifungal Agents

    Compounds structurally related to the given molecule, specifically derivatives of pyrimidine, have been synthesized and investigated for their antifungal effects. One study focused on dimethylpyrimidin-derivatives and their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These compounds have shown significant antifungal activity, suggesting potential for the development of new antifungal agents (Jafar et al., 2017).

  • Heterocyclic Synthesis

    Another area of application involves the synthesis of heterocycles, such as five and six-membered rings with masked or unmasked aldehyde functionalities. The use of similar compounds in regiospecific synthesis offers a pathway to create a variety of heterocycles, which are crucial in drug discovery and development (Mahata et al., 2003).

Anticancer Agents

  • Synthesis of Novel Anticancer Compounds: Research into thiadiazolo and pyrimidine derivatives has demonstrated the potential of these molecules as anticancer agents. One study reported the synthesis of thiadiazolopyrimidine derivatives with significant in vitro anticancer activity against various human tumor cell lines. These findings indicate the importance of such molecules in the development of new therapeutic options for cancer treatment (Tiwari et al., 2016).

Molecular Docking and Drug Design

  • Molecular Docking Studies: The structure and electronic properties of related compounds have been extensively studied using molecular docking and quantum chemical calculations. These studies are essential for understanding the interaction of potential drug molecules with biological targets, aiding in the design of more effective therapeutic agents (Viji et al., 2020).

properties

IUPAC Name

4-methoxy-1-phenyl-5-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-25-16-9-17(23)22(13-5-3-2-4-6-13)12-15(16)18(24)21-10-14(11-21)26-19-20-7-8-27-19/h2-9,12,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGBFPFIRAYGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CC(C2)OC3=NC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-phenyl-5-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)pyridin-2(1H)-one

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